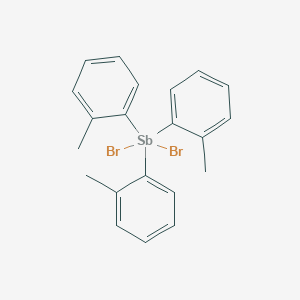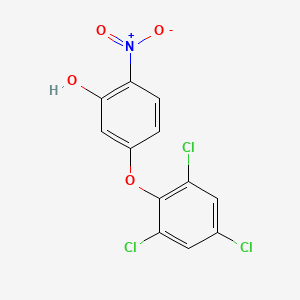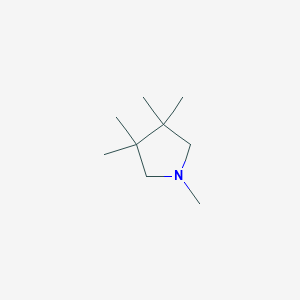![molecular formula C17H19O4P B14597379 Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate CAS No. 61263-09-0](/img/structure/B14597379.png)
Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [3-([1,1’-biphenyl]-2-yl)-2-oxopropyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a biphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [3-([1,1’-biphenyl]-2-yl)-2-oxopropyl]phosphonate typically involves the reaction of a biphenyl derivative with a phosphonate reagent. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction conditions often include the use of a base and a solvent such as toluene or dichloromethane, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [3-([1,1’-biphenyl]-2-yl)-2-oxopropyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride and a solvent like nitrobenzene.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Nitrated or halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl [3-([1,1’-biphenyl]-2-yl)-2-oxopropyl]phosphonate has several scientific research applications:
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Dimethyl [3-([1,1’-biphenyl]-2-yl)-2-oxopropyl]phosphonate involves its interaction with molecular targets through the phosphonate group. This group can form strong bonds with metal ions and enzymes, affecting their activity. The biphenyl moiety can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate compound used as a flame retardant and chemical intermediate.
3,3’-Dimethylbiphenyl: A biphenyl derivative with similar structural features but lacking the phosphonate group.
Uniqueness
Dimethyl [3-([1,1’-biphenyl]-2-yl)-2-oxopropyl]phosphonate is unique due to the combination of the biphenyl and phosphonate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
61263-09-0 |
|---|---|
Molekularformel |
C17H19O4P |
Molekulargewicht |
318.30 g/mol |
IUPAC-Name |
1-dimethoxyphosphoryl-3-(2-phenylphenyl)propan-2-one |
InChI |
InChI=1S/C17H19O4P/c1-20-22(19,21-2)13-16(18)12-15-10-6-7-11-17(15)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
InChI-Schlüssel |
DXOYJPMNKMAMLE-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CC(=O)CC1=CC=CC=C1C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester](/img/structure/B14597307.png)
![(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid](/img/structure/B14597313.png)
![2-(4-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14597318.png)

![Piperazine, 1-[2-(4-methyl-5-thiazolyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14597329.png)

![1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14597335.png)
![2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione](/img/structure/B14597345.png)



![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)

